N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(m-tolyl)acetamide
Description
N-((1-Cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(m-tolyl)acetamide is a synthetic acetamide derivative characterized by a tetrazole ring substituted with a cyclohexyl group and an m-tolylacetamide side chain. This article focuses on structural, synthetic, and physicochemical comparisons with analogous compounds to elucidate its unique properties.
Properties
IUPAC Name |
N-[(1-cyclohexyltetrazol-5-yl)methyl]-2-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O/c1-13-6-5-7-14(10-13)11-17(23)18-12-16-19-20-21-22(16)15-8-3-2-4-9-15/h5-7,10,15H,2-4,8-9,11-12H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNOFHAKLVNZDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC2=NN=NN2C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(m-tolyl)acetamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Grignard reaction, where cyclohexylmagnesium bromide reacts with the tetrazole intermediate.
Formation of the Acetamide Moiety: The final step involves the acylation of the tetrazole intermediate with m-tolylacetic acid chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(m-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the acetamide moiety, where nucleophiles such as amines or thiols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(m-tolyl)acetamide involves the reaction of cyclohexyl tetrazole with acetamide derivatives. The compound can be characterized using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR), which confirm its structural integrity and purity.
Biological Activities
The compound exhibits a range of biological activities, which can be summarized as follows:
Antimicrobial Activity
Research has indicated that this compound possesses antimicrobial properties. Studies have shown significant inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been evaluated in vitro against several cancer cell lines. Notably, it demonstrated cytotoxic effects on human breast cancer cells (MCF-7), with an IC50 value indicating effective inhibition of cell growth at a concentration of 15 µM after 48 hours of treatment .
Anti-inflammatory Properties
Recent studies have explored the anti-inflammatory effects of this compound. In experiments using lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 50% compared to control groups .
Case Studies
Several case studies have been conducted to further elucidate the applications of this compound:
-
Study on Antimicrobial Activity (2024) :
- Objective : Assess efficacy against Gram-positive and Gram-negative bacteria.
- Findings : Significant inhibitory effects on Staphylococcus aureus and Escherichia coli were observed, validating its potential as an antimicrobial agent.
-
Anticancer Activity Evaluation (2023) :
- Objective : Evaluate cytotoxic effects on human breast cancer cells.
- Findings : The compound exhibited a dose-dependent decrease in cell viability, supporting its role in cancer therapy.
-
Inflammation Model Study (2025) :
- Objective : Investigate anti-inflammatory properties.
- Findings : Treatment reduced TNF-alpha and IL-6 levels, indicating potential therapeutic applications in inflammatory diseases.
Mechanism of Action
The mechanism of action of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(m-tolyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The tetrazole ring can mimic carboxylate groups, allowing it to interact with metal ions or hydrogen bond donors/acceptors in biological systems.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Features
The target compound shares the acetamide backbone and m-tolyl group with several analogues but differs in the heterocyclic substituents. Key comparisons include:
Table 1: Structural Comparison of Selected Analogues
*Molecular formulas and weights are calculated based on structural data.
Key Observations:
- Heterocyclic Diversity: The tetrazole core in the target compound and analogues contrasts with pyrimidinone-pyrazole or naphthol-benzene systems , which may influence electronic properties and binding interactions.
- The m-tolyl group is a common pharmacophore in analogues (), suggesting its role in hydrophobic or π-π stacking interactions.
Conformational and Crystallographic Comparisons
- Dihedral Angles : In the naphthol-benzene hybrid analogue , the dihedral angle between aromatic rings ranges from 78.32° to 84.70°, slightly deviating from similar compounds (81.54–82.50°). This variation may affect molecular packing and target engagement.
- Hydrogen Bonding : Intramolecular N—H⋯O and O—H⋯O bonds are common across analogues (), stabilizing conformations and influencing solubility.
Key Observations:
Physicochemical and Pharmacokinetic Inferences
- Lipophilicity: The cyclohexyl group in the target compound likely increases logP compared to polar analogues (e.g., aminoethoxy in ), favoring blood-brain barrier penetration.
- Molecular Weight : The target compound (326.40 g/mol) falls within the acceptable range for oral bioavailability, unlike bulkier hybrids (e.g., 377.43 g/mol in ).
Biological Activity
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(m-tolyl)acetamide is a synthetic compound that has garnered attention due to its unique structural features and potential biological activities. This article explores the compound's biological activity, synthesis, and relevant studies.
Chemical Structure and Properties
The compound consists of a cyclohexyl group, a tetrazole moiety, and an acetamide functional group. The tetrazole ring is recognized for its stability and diverse biological activities, which makes compounds containing this ring of significant interest in medicinal chemistry. The presence of the m-tolyl group enhances the compound's lipophilicity, potentially influencing its pharmacokinetic properties.
Synthesis of this compound
The synthesis typically involves multi-step processes, including the formation of the tetrazole ring and subsequent attachment of the cyclohexyl and m-tolyl groups. Specific synthetic routes may vary but generally follow established protocols for tetrazole synthesis.
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Activity : Tetrazole derivatives have shown promising antimicrobial properties against various bacterial strains. For instance, studies on related tetrazole compounds demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli at certain concentrations .
- Anticancer Potential : Compounds featuring tetrazole rings have been investigated for their anticancer properties. Some derivatives have shown efficacy in inhibiting cell proliferation in cancer cell lines, indicating potential therapeutic applications in oncology.
Case Studies and Research Findings
Several studies have focused on the biological activity of tetrazole-containing compounds:
- Antimicrobial Efficacy : A study reported that certain tetrazole derivatives exhibited antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. For example, one derivative demonstrated an MIC of 100 µg/mL against Bacillus subtilis, showcasing its potential as an antimicrobial agent .
- Antitumor Activity : Research highlighted that some tetrazole compounds could inhibit growth in various cancer cell lines. One study found that a related compound significantly reduced cell viability in MDA-MB-231 breast cancer cells when combined with doxorubicin, suggesting a synergistic effect that warrants further investigation .
- Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds might exert their effects through modulation of key cellular pathways involved in proliferation and apoptosis. For instance, some studies indicated that tetrazole derivatives could inhibit protein kinases implicated in cancer progression.
Comparative Analysis of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(m-tolyl)acetamide?
- Methodology : Multi-component reactions (MCRs) using tetrazole precursors and alkylation agents are widely employed. For example, cyclohexylamine can react with tetrazole intermediates under optimized conditions (e.g., 8 mmol scale, 51% yield) via nucleophilic substitution. Reaction parameters such as solvent polarity (DMSO or tert-butanol/water mixtures) and temperature (room temperature to reflux) significantly influence yields .
- Key Data :
- Yield optimization: Cyclohexyl derivatives achieve ~51% yield under Procedure A (DMSO, 24 h) .
- Scale-up challenges: Larger scales (>10 mmol) may require extended reaction times or stoichiometric adjustments.
Q. How is the structural identity of this compound confirmed post-synthesis?
- Analytical Techniques :
- 1H/13C NMR : Peaks for the cyclohexyl group (δ 1.0–1.8 ppm, multiplet) and m-tolyl acetamide (δ 7.1–7.4 ppm, aromatic protons; δ 165–170 ppm for carbonyl) are critical .
- Mass Spectrometry : SFC-MS (ESI) confirms molecular ion peaks (e.g., [M-H]⁻ at m/z 208.01 for cyclohexyl-tetrazole analogs) .
- Melting Point : Consistent melting ranges (e.g., 215–217°C for cyclohexyl derivatives) validate purity .
Q. What strategies ensure purity during synthesis?
- Purification : Recrystallization from ethanol or DMSO/acetic acid mixtures removes byproducts. TLC (hexane:ethyl acetate = 8:2) monitors reaction progress .
- Chromatography : Column chromatography with silica gel (ethyl acetate gradient) isolates the target compound from unreacted starting materials .
Advanced Research Questions
Q. How can reaction mechanisms for tetrazole-alkylation steps be elucidated?
- Mechanistic Probes :
- Isotopic Labeling : Use deuterated cyclohexylamine to track N-alkylation pathways via NMR shifts.
- Kinetic Studies : Monitor intermediates via time-resolved IR spectroscopy (e.g., C=O stretching at 1670–1680 cm⁻¹) .
Q. How are crystallographic data discrepancies resolved for structural validation?
- Software Tools : SHELX suite refines X-ray diffraction data, addressing challenges like twinning or low-resolution datasets. SHELXL is preferred for small-molecule refinement due to robust parameterization .
- Validation Metrics :
- R-factor convergence (<5% for high-quality data).
- Electron density maps to confirm tetrazole ring orientation and acetamide conformation .
Q. What methods optimize biological activity studies for analogs?
- In Vitro Assays :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
